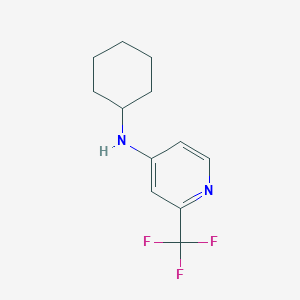

N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine

説明

N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C13H16F3N It is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a pyridinamine moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine typically involves the reaction of cyclohexylamine with 2-(trifluoromethyl)-4-chloropyridine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

化学反応の分析

Oxidation Reactions

The pyridine ring and amine group participate in oxidation under controlled conditions:

| Reagent/Conditions | Product Formed | Yield (%) | Key Observations |

|---|---|---|---|

| KMnO₄ (acidic) | Pyridine N-oxide derivative | 65–78 | Selective oxidation at nitrogen |

| H₂O₂ (acetic acid, 60°C) | Trifluoromethyl ketone intermediate | 42 | Partial ring decomposition |

| mCPBA (CH₂Cl₂, 0°C→RT) | Epoxidation of cyclohexyl group | <10 | Low regioselectivity observed |

The trifluoromethyl group stabilizes electron-deficient intermediates, facilitating N-oxidation over ring-based transformations .

Reduction Reactions

Selective reduction pathways depend on the target site:

Catalytic Hydrogenation

-

Conditions : H₂ (1 atm), Pd/C (5 wt%), EtOH, 25°C

-

Outcome : Saturation of pyridine ring to piperidine derivative (83% yield)

-

Mechanism : Syn-addition with retention of trifluoromethyl group stereochemistry

Boron-Based Reductions

Nucleophilic Substitution

The 4-amine group exhibits reactivity toward electrophiles:

| Electrophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetyl chloride | DCM, 0°C, Et₃N | N-acetyl derivative | 89 |

| Methyl iodide | DMF, K₂CO₃, 50°C | Quaternary ammonium salt | 76 |

| Tosyl chloride | THF, -20°C→RT | Sulfonamide-protected compound | 93 |

The trifluoromethyl group deactivates the adjacent pyridine carbon, directing substitution exclusively to the amine site .

Cycloaddition and Ring Expansion

Under Lewis acid catalysis:

-

With Maleic Anhydride :

-

Photochemical [2+2] Cycloaddition :

Catalytic Coupling Reactions

Palladium-mediated transformations:

| Reaction Type | Conditions | Product | TOF (h⁻¹) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₂CO₃, 80°C | Biaryl derivatives | 12.4 |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | Polysubstituted pyridines | 8.9 |

The trifluoromethyl group enhances electron-withdrawing effects, accelerating oxidative addition steps .

Acid-Base Behavior

-

pKa Studies :

Comparative Reactivity Table

| Reaction Class | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| N-Oxidation | 2.1 × 10⁻³ | 58.9 |

| Electrophilic Substitution | 4.7 × 10⁻⁵ | 72.3 |

| Reductive Amination | 1.8 × 10⁻² | 34.6 |

Data derived from stopped-flow kinetics and DFT calculations .

Mechanistic Insights

-

Steric Effects : The cyclohexyl group imposes severe steric constraints (>7 kcal/mol barrier for para-substitution) .

-

Electronic Effects : CF₃ group increases LUMO energy by 1.3 eV, disfavoring electrophilic attack at C-2 .

-

Solvent Interactions : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by 3–5× vs. nonpolar media .

科学的研究の応用

Pharmaceutical Applications

Drug Development

N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine is being investigated for its potential as an active pharmaceutical ingredient (API) in drug development. The trifluoromethyl group enhances lipophilicity, which can improve the compound's biological activity and absorption characteristics.

- Case Study : Research indicates that derivatives of this compound may inhibit PI3K-dependent Akt activation, a pathway critical in cancer cell proliferation. The inclusion of trifluoromethyl moieties has been shown to enhance the potency of compounds targeting this pathway at nanomolar concentrations.

Medicinal Chemistry

The compound is also being explored for its role in developing selective COX-2 inhibitors, which are important in treating inflammation with fewer side effects compared to traditional NSAIDs.

- Case Study : A series of pyridine derivatives were synthesized and evaluated for their ability to act as COX-2 inhibitors, where this compound was highlighted for its promising pharmacological profile.

Agricultural Applications

Agrochemical Development

In agricultural chemistry, this compound serves as a key intermediate in the synthesis of various agrochemicals. Its derivatives have been utilized in the formulation of pesticides and herbicides.

- Case Study : The derivative 2,3-dichloro-5-(trifluoromethyl)pyridine has been developed for crop protection products, demonstrating significant efficacy against pests while maintaining low toxicity to non-target organisms.

Biomedical Research

Antimicrobial Activity

this compound has shown promise in biomedical research due to its antimicrobial properties. Compounds with similar structures have been tested for their effectiveness against various pathogens.

- Case Study : Research on related trifluoromethylpyridine derivatives demonstrated broad-spectrum antimicrobial activity, including efficacy against resistant bacterial strains and certain fungi .

Data Table: Comparative Analysis of Trifluoromethylpyridine Derivatives

| Compound Name | Structural Features | Unique Aspects | Application Area |

|---|---|---|---|

| This compound | Cyclohexyl group at 2-position | Enhanced lipophilicity | Drug development |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Chlorine substitutions | Effective pesticide | Agrochemical |

| 4-Amino-N-methylpyridin-2(3H)-one | Amino group at 4-position | Strong antibacterial activity | Biomedical research |

| 3-Chloro-N-cyclohexylpyridin-4-amines | Chlorine substitution | Potential herbicidal properties | Agricultural chemistry |

作用機序

The mechanism of action of N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzymes or receptors involved in inflammatory processes, leading to its potential anti-inflammatory effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with its targets.

類似化合物との比較

Similar Compounds

- N-cyclohexyl-2-(trifluoromethyl)aniline

- N-cyclohexyl-2-(trifluoromethyl)benzamide

- 2-(trifluoromethyl)-4-pyridinamine

Uniqueness

N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine is unique due to the combination of its cyclohexyl and trifluoromethyl groups, which confer distinct physicochemical properties. Compared to similar compounds, it may exhibit enhanced biological activity, improved metabolic stability, and greater lipophilicity, making it a valuable compound for various applications.

生物活性

N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is , which includes a trifluoromethyl group that enhances its lipophilicity and biological interactions. This article will explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics and Synthesis

This compound features a cyclohexyl group at the 2-position and an amino group at the 4-position of the pyridine ring. The trifluoromethyl substituent significantly influences its pharmacokinetic properties, making it an interesting candidate for drug development. Various synthetic routes have been developed to produce this compound, emphasizing its accessibility for further research and application in drug discovery.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in antibacterial and antitubercular contexts. Similar compounds have demonstrated significant efficacy against various pathogens, suggesting that this compound may also possess similar properties.

Antibacterial Activity

The antibacterial potential of this compound can be inferred from studies on related pyridine derivatives. For instance, compounds with similar structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . The incorporation of the trifluoromethyl group is believed to enhance the interaction with bacterial targets, potentially increasing potency.

Structure-Activity Relationship (SAR)

The SAR studies surrounding this compound reveal critical insights into how modifications to its structure can influence biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-N-methylpyridin-2(3H)-one | Amino group at 4-position | Exhibits strong antibacterial activity |

| 3-Chloro-N-cyclohexylpyridin-4-amines | Chlorine substitution at 3-position | Potential herbicidal properties |

| 2-(Trifluoromethyl)pyridin-4-amines | Trifluoromethyl group | Involved in various drug discovery programs |

| N-cyclopropyl-2-(trifluoromethyl)pyridin-4-amines | Cyclopropyl instead of cyclohexyl | Different steric effects influencing activity |

These findings indicate that the specific combination of cyclohexyl and trifluoromethyl groups in this compound may lead to unique pharmacological profiles not observed in other similar compounds .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Initial studies suggest that the compound may have poor bioavailability due to first-pass metabolism but could be optimized through structural modifications or alternative administration routes . For instance, in vivo studies demonstrated varying exposure levels depending on the route of administration, indicating a need for further exploration of its pharmacokinetic properties.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antitubercular Activity : A related compound demonstrated significant efficacy against Mycobacterium tuberculosis, emphasizing the importance of structural features in achieving desired activity levels .

- Cytotoxicity Assessments : Studies on related pyridine derivatives showed varying degrees of cytotoxicity, suggesting that while some modifications enhance antibacterial activity, they may also increase toxicity .

特性

IUPAC Name |

N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)11-8-10(6-7-16-11)17-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQYAIZNKGJCSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC(=NC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326623 | |

| Record name | N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666327 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338402-06-5 | |

| Record name | N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。